2,4,5-Trimethoxybenzohydrazide

Vue d'ensemble

Description

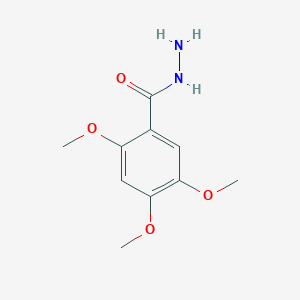

2,4,5-Trimethoxybenzohydrazide is an organic compound with the molecular formula C10H14N2O4. It is a derivative of benzohydrazide, characterized by the presence of three methoxy groups attached to the benzene ring at the 2, 4, and 5 positions.

Applications De Recherche Scientifique

2,4,5-Trimethoxybenzohydrazide has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of hydrazone derivatives, which exhibit significant antibacterial, antifungal, and antidiabetic activities.

Materials Science: This compound can be used as a building block for the synthesis of advanced materials with specific properties.

Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mécanisme D'action

Mode of Action

It is known that the compound can bind to dna . The binding constant (Kb) of the metal complexes with DNA are 0.819 × 10^4, 1.014 × 10^4, and 0.427 × 10^4 M^−1 for Ni(II), Cu(II), and Zn(II) complexes, respectively

Result of Action

It is known that the metal complexes of the compound show significant cleavage ability of plasmid pbr322 dna . The metal complexes also showed good antibacterial activity, while the ligand showed moderate activity . The in vitro anticancer assay for the Ni(II) and Cu(II) complexes was performed against HeLa-Human cervical carcinoma cells, MCF-7-Human breast carcinoma cells, and A549-Human lung carcinoma cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-Trimethoxybenzohydrazide typically involves the esterification of 2,4,5-trimethoxybenzoic acid followed by reaction with hydrazine hydrate. The process can be summarized as follows :

Esterification: 2,4,5-Trimethoxybenzoic acid is esterified using methanol in the presence of a catalyst such as amberlyst-15.

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Analyse Des Réactions Chimiques

2,4,5-Trimethoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzohydrazides .

Comparaison Avec Des Composés Similaires

- 3,4,5-Trimethoxybenzohydrazide

- 2,3,4-Trimethoxybenzohydrazide

- 2,4,6-Trimethoxybenzohydrazide

These compounds share a similar core structure but differ in the positioning of the methoxy groups, which influences their reactivity and applications .

Activité Biologique

2,4,5-Trimethoxybenzohydrazide is an organic compound characterized by the presence of three methoxy groups on a benzene ring. Its molecular formula is C10H14N2O4, and it is a derivative of benzohydrazide. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and antidiabetic properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has been shown to bind to DNA and exhibit significant cleavage activity on plasmid DNA (pBR322) when complexed with metals. This interaction suggests potential applications in gene therapy and molecular biology research.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both bacterial and fungal strains. The following table summarizes its activity against various pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 | Bactericidal |

| Escherichia coli | 62.5 | >2000 | Bacteriostatic |

| Aspergillus niger | 62.5 | >2000 | Fungicidal |

| Candida albicans | 125 | >2000 | Fungicidal |

These findings suggest that the compound has a strong bactericidal effect against certain Gram-positive bacteria while exhibiting weaker activity against Gram-negative strains .

Antidiabetic Activity

In addition to its antimicrobial properties, this compound has demonstrated antidiabetic effects. A study highlighted its insulinomimetic properties, which help regulate glycemic homeostasis by mimicking insulin action in the body . This dual action makes it a candidate for further research into diabetes management.

Case Studies and Research Findings

- Antitumor Activity : A study investigated the potential of 3,4,5-trimethoxybenzohydrazide derivatives in cancer treatment. The compounds were found to inhibit microtubule assembly, leading to selective toxicity against leukemia cells while sparing normal lymphocytes. The most potent derivative showed efficacy comparable to vincristine in murine models of acute lymphoblastic leukemia .

- Synthesis of Hydrazone Derivatives : The synthesis of hydrazone derivatives from this compound has been explored for their enhanced biological activities. These derivatives exhibited significant antibacterial and antifungal properties, indicating that structural modifications can lead to improved efficacy .

- Enzyme Inhibition Studies : The compound has also been employed in studies aimed at identifying enzyme inhibitors. Its ability to modulate enzyme activity could have implications for drug development targeting metabolic pathways.

Propriétés

IUPAC Name |

2,4,5-trimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(13)12-11/h4-5H,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMATIDPSOPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395997 | |

| Record name | 2,4,5-trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588677-34-3 | |

| Record name | 2,4,5-Trimethoxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.